molecular formula C11H14FN B11742872 1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine

1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine

Cat. No.: B11742872
M. Wt: 179.23 g/mol
InChI Key: PLDOMTFHWVTIGG-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine is a fluorinated arylcyclopropane derivative featuring a cyclopropane ring fused to a methanamine group and a 5-fluoro-2-methylphenyl substituent. The compound is listed in pharmaceutical catalogs with 95% purity, indicating its relevance in synthetic and pharmacological research .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

[1-(5-fluoro-2-methylphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C11H14FN/c1-8-2-3-9(12)6-10(8)11(7-13)4-5-11/h2-3,6H,4-5,7,13H2,1H3

InChI Key

PLDOMTFHWVTIGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method is the reaction of 5-fluoro-2-methylbenzyl chloride with cyclopropylamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, cyanides, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

Research indicates that 1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, including breast cancer and leukemia cells. In vitro assays have shown significant cytotoxicity, with IC50 values in the low micromolar range.
  • Serotonin Receptor Agonism : The compound has been investigated for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various central nervous system disorders, making it a target for drug development.
  • Anti-inflammatory Properties : Studies indicate that this compound may reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antitumor Efficacy

A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was found to be approximately 5 µM after 48 hours of treatment, indicating significant anticancer potential.

Case Study 2: Anti-inflammatory Effects

In an induced arthritis model, administration of the compound led to a notable decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed a reduction in inflammatory cell infiltration in joint tissues, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in neuropharmacology, it may interact with neurotransmitter receptors to modulate their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their comparative properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties Evidence Source
1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine Likely C₁₀H₁₂FN ~165.2 (estimated) Cyclopropane, 5-F-2-MePh, methanamine High rigidity; potential metabolic stability
1-(5-Fluoro-2-methylphenyl)methanamine C₈H₁₀FN 155.17 Linear methanamine, 5-F-2-MePh Reduced steric hindrance; lower lipophilicity
1-(5-Fluoro-2-methylphenyl)pentan-1-amine C₁₂H₁₈FN 195.28 Pentyl chain, 5-F-2-MePh Increased lipophilicity (logP ~3.2 estimated)
1-(4-Chlorophenyl)-cyclopropanemethanamine C₁₀H₁₂ClN 181.66 Cyclopropane, 4-ClPh, methanamine Higher molar mass; pKa 10.36 ± 0.29
2-(Fluorophenyl)-3-methylmorpholine C₁₁H₁₄FNO 207.23 Morpholine ring, 2-FPh, 3-Me Enhanced solubility due to heterocycle

Structural and Functional Differences

Cyclopropane vs.

Heterocyclic Modifications : The morpholine derivative (2-(Fluorophenyl)-3-methylmorpholine) exhibits higher solubility due to its oxygen-containing ring, contrasting with the hydrophobic cyclopropane in the target compound .

Pharmacological Implications

  • The cyclopropane moiety may reduce off-target interactions compared to benzodiazepine analogs (e.g., 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one), which exhibit broader CNS activity .

Biological Activity

1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and its implications for treating various diseases, including cancer. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in cellular models, and relevant case studies.

The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific protein kinases. Kinases play a crucial role in signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways can lead to apoptosis in cancer cells or modulation of immune responses.

Key Findings

  • Kinase Inhibition : Research indicates that compounds similar to this compound effectively inhibit various tyrosine kinases, which are implicated in oncogenesis. For instance, inhibitors targeting the Bcr-Abl fusion protein have shown promise in treating chronic myelogenous leukemia (CML) .
  • Selectivity : The selectivity profile of this compound suggests it may preferentially inhibit certain kinases over others, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy. For example, studies have shown that related compounds exhibit >70% inhibition against a range of wild-type and mutant kinases .

Biological Activity Data

The biological activity of this compound can be summarized as follows:

Activity Type IC50 (μM) EC50 (μM) Notes
Kinase Inhibition0.76>49High selectivity for IRE1α over IRE1β
Cytotoxicity in HEK293 Cells4.2>49Assessed using luciferase reporter assays
XBP1 Splicing Inhibition0.719.0Significant impact on UPR signaling pathways

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that related compounds significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis through kinase pathway modulation .
  • Modulation of Immune Responses : Research has indicated that these compounds can modulate immune responses by affecting dendritic cell function and T-cell activation, suggesting potential applications in immunotherapy .
  • Animal Models : Preclinical studies using animal models have shown promising results in reducing tumor growth when treated with kinase inhibitors derived from similar chemical scaffolds .

Q & A

Q. Table 1. Optimization of Cyclopropanation Conditions

ParameterTested RangeOptimal ValueImpact on Yield
CatalystRh₂(OAc)₄, Cu(OTf)₂Rh₂(S-PTTL)₄+25% ee
Temperature-20°C to 25°C0°C+15% yield
SolventDCM, THF, MeCNDCM+20% selectivity

Q. Table 2. Stability Under Storage Conditions

ConditionDegradation (%) at 30 DaysKey Degradation Pathway
-20°C (N₂)<5%None detected
25°C (air)35%Amine oxidation
25°C (light)50%Cyclopropane ring-opening

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